9alpha-Fluoromedroxyprogesterone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

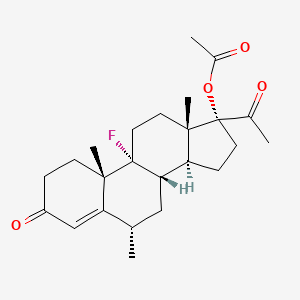

9alpha-Fluoromedroxyprogesterone acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H33FO4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

FMPA has been investigated for its anti-tumor effects, particularly in the context of breast cancer. Research indicates that FMPA exhibits significantly greater potency as an anti-angiogenic agent compared to its parent compound, medroxyprogesterone acetate (MPA).

- Synthesis and Efficacy : A study demonstrated the synthesis of FMPA with a more efficient method than previously reported, achieving a total yield of 12% in just six steps. The compound was tested on rat mammary carcinomas induced by 7,12-dimethylbenz[a]anthracene (DMBA), showing substantial anti-tumor effects when complexed with dimethyl-beta-cyclodextrin .

- Comparison with MPA : In pharmacokinetic studies, FMPA was found to have superior solubility and bioavailability compared to MPA. The partition coefficients indicated that FMPA has a log P of 3.1 versus 3.8 for MPA, suggesting better distribution characteristics in biological systems .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that FMPA is well absorbed and has favorable distribution characteristics:

- Solubility : FMPA demonstrated solubility in phosphate-buffered saline at 3.8 µg/mL compared to MPA's 1.1 µg/mL, indicating better potential for therapeutic use .

- Excretion : The excretion rates of unmetabolized drugs in urine were significantly higher for FMPA (4.7%) compared to MPA (0.7%), suggesting more efficient renal clearance which may contribute to its safety profile .

Clinical Case Studies

While comprehensive clinical data on FMPA remains limited due to its developmental status, several preclinical studies highlight its potential:

- Case Study Analysis : In one study involving chemically induced rat mammary tumors, FMPA not only inhibited tumor growth but also showed a favorable side effect profile compared to traditional therapies, suggesting its viability as a therapeutic agent .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Aspect | This compound (FMPA) | Medroxyprogesterone Acetate (MPA) |

|---|---|---|

| Anti-Angiogenic Potency | Significantly higher potency | Lower potency |

| Solubility (µg/mL) | 3.8 | 1.1 |

| Log P | 3.1 | 3.8 |

| Urinary Excretion (%) | 4.7 | 0.7 |

Propiedades

Fórmula molecular |

C24H33FO4 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

[(6S,8S,9R,10S,13S,14S,17R)-17-acetyl-9-fluoro-6,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H33FO4/c1-14-12-20-18-7-9-24(15(2)26,29-16(3)27)22(18,5)10-11-23(20,25)21(4)8-6-17(28)13-19(14)21/h13-14,18,20H,6-12H2,1-5H3/t14-,18-,20-,21-,22-,23+,24-/m0/s1 |

Clave InChI |

OITYTGLRWMEVSQ-XDBMOVBSSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@]2([C@@]4(C1=CC(=O)CC4)C)F)C)(C(=O)C)OC(=O)C |

SMILES canónico |

CC1CC2C3CCC(C3(CCC2(C4(C1=CC(=O)CC4)C)F)C)(C(=O)C)OC(=O)C |

Sinónimos |

9alpha-fluoromedroxyprogesterone acetate FMPA cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.